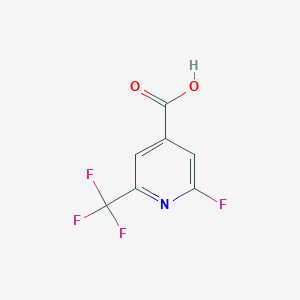

2-Fluoro-6-(trifluoromethyl)isonicotinic acid

描述

Historical Background and Discovery

2-Fluoro-6-(trifluoromethyl)isonicotinic acid emerged as a compound of interest in the late 20th century alongside advancements in fluorinated heterocyclic chemistry. Early synthetic routes relied on halogen-exchange reactions using transition metal catalysts, such as the vapor-phase chlorination/fluorination of pyridine derivatives at temperatures exceeding 300°C. A breakthrough occurred in 2019 with the development of a three-step synthesis starting from 2-trifluoromethyl-3-nitropyridine, involving tetrabutylammonium fluoride-mediated fluorination and subsequent carboxylation under carbon dioxide atmosphere. This method achieved a 71% yield and became foundational for industrial-scale production.

The compound’s structural characterization was facilitated by nuclear magnetic resonance (NMR) and mass spectrometry, confirming its unique substitution pattern: a fluorine atom at position 2 and a trifluoromethyl group at position 6 on the pyridine ring.

Significance in Organic Fluorine Chemistry

The compound exemplifies the synergistic effects of fluorine substituents in modulating molecular properties:

These attributes make it a critical intermediate for synthesizing agrochemicals and pharmaceuticals, where fluorine’s van der Waals radius (1.47 Å) enables precise steric interactions with biological targets.

Position in the Fluorinated Pyridine Derivatives Family

This compound belongs to a broader class of trifluoromethylpyridines (TFMPs), which are categorized by substitution patterns:

| Position | Common Derivatives | Key Applications |

|---|---|---|

| α-TFMP | Picoxystrobin | Fungicides |

| β-TFMP | Fluazinam, Fluopyram | Herbicides, Anticancer agents |

| γ-TFMP | Bicyclopyrone | Herbicides |

This compound occupies a niche as a β-TFMP derivative, distinguished by its carboxylic acid functionality, which enables conjugation to pharmacophores in drug discovery.

Current Research Landscape and Trends

Recent advancements focus on:

- Catalytic Dearomatization : Rhodium-catalyzed processes enable selective hydrogenation to fluorinated piperidines, expanding utility in medicinal chemistry.

- Late-Stage Functionalization : Electrophilic fluorination strategies using Selectfluor® allow direct C–H bond activation at the meta-position of pyridines.

- Green Synthesis : Continuous-flow reactors reduce waste generation in industrial production, achieving 85% atom efficiency.

Ongoing clinical trials investigate its role as a kinase inhibitor backbone in RAF-targeted therapies for RAS-mutant cancers.

属性

IUPAC Name |

2-fluoro-6-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDURNUDTAZLSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)isonicotinic acid can be achieved through several methods. One common approach involves the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) and typically completes within 8 hours. The product is then extracted using diethyl ether and purified through distillation.

Another method involves the simultaneous vapor-phase chlorination/fluorination of pyridine derivatives at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness.

化学反应分析

Types of Reactions

2-Fluoro-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The presence of fluoro and trifluoromethyl groups makes it a suitable candidate for nucleophilic substitution reactions.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, where boron reagents are employed to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

科学研究应用

2-Fluoro-6-(trifluoromethyl)isonicotinic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)isonicotinic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors. For instance, its derivatives have been shown to inhibit specific tyrosine kinases, which are involved in cell signaling pathways .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers of Trifluoromethyl-Fluoroisonicotinic Acids

The position of substituents on the pyridine ring significantly influences physicochemical properties and reactivity. Key isomers include:

The 6-CF₃ isomer exhibits superior metabolic stability compared to 3- and 5-CF₃ analogs due to reduced steric interactions and enhanced electronic effects .

Functional Group Variants

Chloro vs. Fluoro Substituents

- 2-Chloro-6-(trifluoromethyl)isonicotinic acid (CAS: 796090-23-8): Replacing fluorine with chlorine increases molecular weight (282.22 g/mol) and polarizability.

Hydroxy vs. Fluoro Substituents

- 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid (CAS: L049150): The hydroxyl group at position 2 introduces acidity (pKa ~3-4) and enables hydrogen bonding, making it suitable for coordinating metal ions or forming salts. However, it is less lipophilic than the fluoro analog, limiting blood-brain barrier penetration in drug candidates .

Amino and Difluoromethyl Derivatives

- 2-Amino-6-(difluoromethyl)-3-fluoroisonicotinic acid (CAS: 1804486-06-3): The amino group at position 2 enhances nucleophilicity, enabling conjugation with carbonyl compounds. The difluoromethyl (-CF₂H) group offers intermediate lipophilicity between -CF₃ and -CH₃, balancing solubility and membrane permeability .

Ester Derivatives

Broader Structural Analogs

Benzoic Acid Derivatives

- 2-Fluoro-6-(trifluoromethyl)benzoic acid (CAS: 32890-94-1): Replacing the pyridine ring with benzene eliminates nitrogen’s electronic effects. This reduces hydrogen-bonding capacity but maintains high thermal stability (melting point: 85–87°C), making it useful in polymer synthesis .

生物活性

2-Fluoro-6-(trifluoromethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, notable for its unique chemical structure that includes both a fluorine atom and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Key Functional Groups :

- Fluorine atom

- Trifluoromethyl group

The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with cellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , potentially effective against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties . It has been shown to induce apoptosis in cancer cell lines, although the specific molecular pathways remain to be fully elucidated. The compound's structural characteristics may allow it to interact with key cellular targets involved in cancer progression.

The biological effects of this compound are likely mediated through:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Interaction : It may bind to cellular receptors, altering signaling pathways that lead to cell death or growth inhibition.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effect of this compound on MCF-7 breast cancer cells, it was found that treatment led to a significant reduction in cell viability. The mechanism was associated with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to the observed cytotoxicity.

Table 2: Cell Viability Results

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100% |

| 10 | 75% |

| 50 | 50% |

| 100 | 20% |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Fluoro-6-(trifluoromethyl)isonicotinic acid with high purity?

- Methodological Answer :

- Synthesis Routes : Use halogen-exchange reactions or direct fluorination of precursor compounds (e.g., 6-(trifluoromethyl)isonicotinic acid derivatives) under controlled conditions.

- Purification : Employ column chromatography with polar stationary phases (silica gel) and gradient elution (hexane/ethyl acetate). Recrystallization using ethanol/water mixtures can enhance purity.

- Characterization : Confirm structure via and NMR to identify fluorine environments and aromatic protons. Mass spectrometry (electron ionization) validates molecular weight (e.g., NIST Standard Reference Database protocols ).

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : NMR for carbon backbone analysis; NMR to resolve trifluoromethyl and fluorine substituent interactions.

- IR Spectroscopy : Identify carboxylic acid (-COOH) and C-F stretching vibrations (1000–1300 cm).

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to predict electronic properties, such as frontier molecular orbitals and electrostatic potential surfaces .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported reactivity data of fluorinated isonicotinic acid derivatives?

- Methodological Answer :

- Comparative Studies : Replicate experiments under standardized conditions (solvent, temperature, catalyst) to isolate variables.

- Cross-Validation : Use multiple analytical techniques (e.g., HPLC-MS for reaction monitoring, X-ray crystallography for structural confirmation) to reconcile discrepancies.

- Theoretical Frameworks : Apply kinetic and thermodynamic models to explain divergent reactivity trends (e.g., steric effects of trifluoromethyl groups) .

Q. How can computational chemistry be integrated with experimental data to predict the behavior of this compound in catalytic systems?

- Methodological Answer :

- Mechanistic Studies : Combine DFT calculations (transition state analysis) with experimental kinetic data (e.g., Arrhenius plots) to elucidate reaction pathways.

- Docking Simulations : Model interactions with enzymes or catalysts (e.g., cytochrome P450) to predict metabolic or catalytic activity. Validate with in vitro assays .

Q. How to design experiments to study the environmental fate of this compound, considering its perfluorinated analogs?

- Methodological Answer :

- Degradation Tracking : Use -labeled analogs in soil/water systems to monitor mineralization rates via liquid scintillation counting.

- Mass Spectrometry : Identify degradation products (e.g., defluorinated metabolites) using high-resolution LC-MS/MS. Compare with perfluorinated compound databases (e.g., Pharos Project ).

- Environmental Modeling : Apply fugacity models to predict partitioning behavior in air/water/soil matrices .

Methodological Workflow Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。